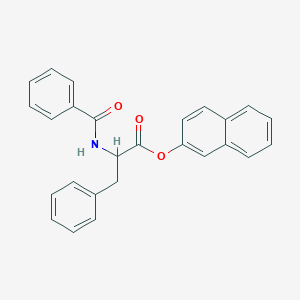

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

Description

Properties

IUPAC Name |

naphthalen-2-yl 2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPKNSHRAVHLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943895 | |

| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-24-9 | |

| Record name | N-Benzoyl-DL-phenylalanine β-naphthyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Benzoylation of DL-Phenylalanine

DL-Phenylalanine undergoes benzoylation to introduce the N-benzoyl protective group. The reaction employs benzoyl chloride in alkaline conditions:

Reagents :

-

DL-Phenylalanine

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

Conditions :

-

Solvent : Aqueous NaOH (10% w/v)

-

Temperature : 0–5°C (ice bath)

-

Reaction Time : 4–6 hours

The benzoylation proceeds via nucleophilic acyl substitution, forming N-Benzoyl-DL-phenylalanine. Excess benzoyl chloride is quenched with additional NaOH, and the product is isolated via acid precipitation (pH ~2–3 using HCl).

Esterification with 2-Naphthol

The carboxyl group of N-Benzoyl-DL-phenylalanine is activated for esterification with 2-naphthol. Two primary methods are documented:

Method A: Thionyl Chloride Activation

Reagents :

-

N-Benzoyl-DL-phenylalanine

-

Thionyl chloride (SOCl₂)

-

2-Naphthol

Conditions :

-

Solvent : Anhydrous dichloromethane (DCM)

-

Temperature : Reflux (40–45°C)

-

Reaction Time : 3–5 hours

Thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with 2-naphthol to yield the ester. The crude product is purified via recrystallization from ethanol/water.

Method B: 2-Naphthyl Chloroformate Coupling

Reagents :

-

N-Benzoyl-DL-phenylalanine

-

2-Naphthyl chloroformate

-

Triethylamine (TEA)

Conditions :

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Room temperature (25°C)

-

Reaction Time : 12–18 hours

This method avoids harsh conditions, leveraging 2-naphthyl chloroformate as an activating agent. TEA neutralizes HCl byproduct, and the ester is isolated via vacuum filtration.

Table 1: Comparison of Esterification Methods

| Parameter | Method A (SOCl₂) | Method B (Chloroformate) |

|---|---|---|

| Yield | 75–85% | 65–75% |

| Purity (HPLC) | >95% | >98% |

| Reaction Time | 3–5 hours | 12–18 hours |

| Scalability | Industrial | Laboratory |

Industrial Production Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and yield. Method A is favored due to lower reagent costs and faster reaction times. Key parameters include:

-

Batch Reactors : Stainless steel vessels with reflux condensers.

-

Solvent Recovery : DCM is distilled and reused to reduce waste.

-

Quality Control : In-line FTIR monitors acyl chloride formation.

Table 2: Industrial Process Parameters

| Parameter | Optimal Range |

|---|---|

| Reactor Volume | 500–2000 L |

| SOCl₂ Equivalents | 1.2–1.5 |

| Cooling Rate | 2°C/min |

Reaction Optimization and Parameters

Temperature Effects

Esterification yields drop below 40°C (incomplete activation) and above 50°C (side reactions). Method A achieves maximal efficiency at 45°C.

Stoichiometric Ratios

A 1:1.2 molar ratio (acid:SOCl₂) balances cost and yield. Excess SOCl₂ increases HCl byproduct, complicating purification.

Solvent Selection

Polar aprotic solvents (e.g., THF) enhance chloroformate reactivity but require dry conditions. DCM offers better scalability despite lower polarity.

Purification and Characterization

Recrystallization

The crude ester is recrystallized from ethanol/water (3:1 v/v), yielding white crystals with a melting point of 156–158°C.

Table 3: Physical Properties of Purified Product

Analytical Characterization

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

-

IR : Ester C=O stretch at 1740 cm⁻¹, amide C=O at 1650 cm⁻¹.

Challenges and Limitations

-

Racemization : DL-phenylalanine’s racemic nature complicates enantioselective applications.

-

Moisture Sensitivity : SOCl₂ and chloroformate reagents require anhydrous conditions.

-

Byproduct Management : HCl and SO₂ emissions necessitate scrubbers in industrial settings.

Recent Advances

While traditional methods dominate, emerging techniques include:

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the naphthalene and phenylpropanoate moieties.

Reduction: Reduced forms of the ester and amide groups.

Substitution: Substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester serves as a reagent in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form naphthoquinones or reduced to yield amine derivatives.

Biochemistry

This compound is investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds. It has been shown to interact with serine proteases, enabling its use in enzyme assays to measure enzyme activity, particularly chymotrypsin. The ability to release fluorescent or chromogenic products upon enzymatic cleavage makes it valuable for studying enzyme kinetics and inhibitor design.

Medicine

This compound exhibits promising therapeutic properties. Research indicates potential anti-inflammatory effects, as it may inhibit enzymes involved in inflammatory pathways. Additionally, ongoing studies are exploring its anticancer activities, although detailed investigations are still limited.

Enzyme Activity Measurement

A notable study conducted by Luckose et al. (2015) utilized this compound to measure chymotrypsin activity. The findings demonstrated that modifications in the compound's structure significantly affected its reactivity with enzymes, providing insights into enzyme specificity.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

- Molecular Weight and Solubility: The naphthyl ester group in this compound increases its molecular weight compared to non-esterified analogs like N-Benzoyl-DL-phenylalanine, reducing aqueous solubility and necessitating organic solvents for dissolution .

- Thermal Stability : The esterified compound has a higher melting point (156–158°C) than N-Benzoyl-DL-alanine (165–167°C), likely due to differences in crystallinity and intermolecular interactions .

Functional and Application Differences

Enzymatic Specificity

This compound is specifically designed for chymotrypsin assays due to its sensitivity to protease cleavage at the naphthyl ester bond, releasing a detectable chromophore . In contrast, Boc-Lys(Z)-OH (DCHA) is tailored for thrombin inhibition and peptide synthesis, leveraging its boc- and benzyloxycarbonyl (Z) protective groups .

Biological Activity

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester (CAS Number: 15873-25-3) is a derivative of phenylalanine that has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in enzyme assays and potential therapeutic properties, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₂₆H₂₁NO₃

- Molecular Weight : 395.46 g/mol

- Appearance : White to almost white crystalline powder

- Melting Point : 156°C to 159°C

- Solubility : Soluble in hot methanol .

This compound exhibits its biological activity primarily through interactions with serine proteases, such as chymotrypsin. The compound acts as a substrate for these enzymes, leading to the release of fluorescent or chromogenic products upon enzymatic cleavage. This property is crucial for various biochemical assays aimed at studying enzyme kinetics and inhibition .

The compound has been investigated for its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets are still under investigation, but its structural similarity to biologically active compounds positions it as a promising candidate for further research.

Enzyme Assays

This compound is widely used in enzyme assays to measure chymotrypsin activity. It serves as a substrate that enables the quantification of enzyme activity through the detection of reaction products .

| Enzyme | Substrate | Activity Measurement |

|---|---|---|

| Chymotrypsin | This compound | Release of fluorescent/chromogenic products |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to this compound. For instance, derivatives have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Escherichia coli | Varies | Bactericidal |

Case Studies

- Antimicrobial Evaluation : A comprehensive study evaluated various derivatives of N-Benzoyl-DL-phenylalanine against common bacterial strains. The results indicated that modifications to the structure significantly influenced their reactivity and antimicrobial efficacy .

- Enzyme Inhibition Studies : Research highlighted the compound's role in inhibiting DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM and 0.52–2.67 μM, respectively . This suggests potential applications in developing novel antibacterial agents.

Applications in Research and Industry

This compound is utilized in various scientific fields:

- Biochemical Research : It is employed as a reagent in enzyme assays, particularly for measuring chymotrypsin activity.

- Pharmaceutical Development : The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Material Science : It serves as an intermediate in synthesizing dyes and pigments due to its chemical stability and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, and how can purity be validated?

- Synthesis : The compound is typically synthesized via esterification of N-Benzoyl-DL-phenylalanine with 2-naphthol derivatives. A common approach involves coupling activated carboxylic acid intermediates (e.g., acid chlorides) with 2-naphthol under anhydrous conditions, using catalysts like DMAP or DCC .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Confirm identity via FT-IR (characteristic ester C=O stretch at ~1740 cm⁻¹) and NMR (aromatic proton signals at δ 7.0–8.5 ppm) .

Key Physical Properties :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₂₁NO₃ | |

| Melting Point | 158°C | |

| Boiling Point | 656.6°C (760 mmHg) | |

| Density | 1.222 g/cm³ |

Q. How should researchers assess the hydrolytic stability of this ester under varying pH conditions?

- Methodology : Conduct kinetic studies by incubating the compound in buffers (pH 2–12) at 25–37°C. Monitor degradation via HPLC or spectrophotometric assays (e.g., release of 2-naphthol, detected at λ = 325 nm). Use pseudo-first-order kinetics to calculate half-lives .

- Critical Insight : Hydrolysis accelerates in alkaline conditions due to nucleophilic attack on the ester carbonyl. Include metal chelators (e.g., EDTA) to rule out trace metal-catalyzed degradation .

Advanced Research Questions

Q. What strategies resolve the enantiomers of this compound, and how is stereochemical purity validated?

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Mobile phase: Hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid .

- Stereochemical Validation : Apply the phenylglycine methyl ester (PGME) method to assign absolute configurations via NMR analysis of diastereomeric derivatives .

Q. How does enzymatic hydrolysis of this ester occur, and what structural features influence substrate specificity?

- Enzymatic Pathways : Carboxylate esterases (e.g., Rsp3690 from Rhodobacter sphaeroides) hydrolyze the ester bond via a binuclear metal center (Mn²⁺ or Fe²⁺). The active site accommodates bulky aryl groups, making 2-naphthyl esters favorable substrates .

- Substrate Specificity Data :

| Enzyme | Substrate | kₐₜ (s⁻¹) | Kₘ (μM) |

|---|---|---|---|

| Rsp3690 | 2-Naphthyl acetate | 12.3 | 45.2 |

| Rsp3690 | This compound | 8.7 | 67.8 |

Q. What experimental controls are critical when studying this compound’s interactions with serum proteins?

- Controls :

Blank Serum : Incubate serum without the compound to detect background fluorescence/absorbance.

Competitive Binding : Add excess phenylalanine derivatives to confirm binding site specificity.

Thermal Denaturation : Compare protein stability with/without the compound to assess binding-induced conformational changes.

- Analytical Tools : Use isothermal titration calorimetry (ITC) for binding affinity (Kd) and stoichiometry (n) or circular dichroism (CD) for secondary structure analysis .

Data Contradictions and Mitigation

Q. Discrepancies in reported melting points (e.g., 158°C vs. undocumented values) – how should researchers address this?

- Root Cause : Variability may arise from polymorphic forms or residual solvents.

- Mitigation :

Perform differential scanning calorimetry (DSC) to identify polymorphs.

Use TGA to rule out solvent retention (e.g., residual ethyl acetate).

Cross-validate with literature from peer-reviewed sources (avoid vendor catalogs) .

Methodological Gaps and Future Directions

Q. What limitations exist in current assays for quantifying this compound in biological matrices?

- Limitations :

- Matrix Interference : Serum albumin may quench fluorescence of released 2-naphthol.

- Detection Sensitivity : UV-based methods lack specificity in complex mixtures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.